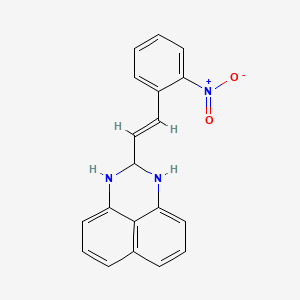
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienyl group, an ethanone moiety, and a triazinyl hydrazone linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone typically involves multiple steps, starting with the preparation of the thienyl ethanone and the triazinyl hydrazone precursors. The reaction conditions often include:
Thienyl Ethanone Preparation: This step involves the acylation of thiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Triazinyl Hydrazone Formation: The triazinyl hydrazone is synthesized by reacting 4,6-dimorpholin-4-yl-1,3,5-triazine with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final step involves the condensation of the thienyl ethanone with the triazinyl hydrazone in the presence of a suitable base like sodium ethoxide, yielding the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazinyl ring, where nucleophiles like amines or thiols replace the morpholine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted triazines.
Aplicaciones Científicas De Investigación
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone: Unique due to its combination of thienyl, ethanone, and triazinyl hydrazone moieties.
Thienyl Ethanone Derivatives: Compounds with similar thienyl and ethanone structures but different substituents.
Triazinyl Hydrazone Derivatives: Compounds with similar triazinyl hydrazone structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H23N7O2S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
4,6-dimorpholin-4-yl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7O2S/c1-13(14-3-2-12-27-14)21-22-15-18-16(23-4-8-25-9-5-23)20-17(19-15)24-6-10-26-11-7-24/h2-3,12H,4-11H2,1H3,(H,18,19,20,22)/b21-13+ |
Clave InChI |
ZDGUEZCCRKNBCF-FYJGNVAPSA-N |
SMILES isomérico |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC=CS4 |
SMILES canónico |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butoxy-N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11677445.png)
![(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11677448.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677453.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677475.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677481.png)
![(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677489.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677503.png)
![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11677505.png)
![(5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677513.png)
![[(4-Methoxy-6-methyl-pyrimidin-2-yl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester](/img/structure/B11677516.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11677521.png)

![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11677529.png)
